2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic compound characterized by its intricate molecular structure, which includes a piperidine ring, a furan ring, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine ring. The furan-2-ylmethyl group is introduced through a sulfonylation reaction, followed by the addition of the benzonitrile group. Reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl and nitrile groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.
Industry
In industry, this compound might be used in the development of new materials or chemical processes. Its unique structure could lead to the discovery of novel applications in material science or catalysis.
Mechanism of Action
The mechanism by which 2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding studies, it may interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethylsulfonyl piperidine derivatives
Benzonitrile derivatives
Sulfonyl-containing heterocycles
Uniqueness
2-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile stands out due to its combination of a piperidine ring, a furan ring, and a benzonitrile group, which is not commonly found in other compounds
Properties
IUPAC Name |
2-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c18-12-14-4-1-2-6-17(14)26(22,23)19-9-7-16(8-10-19)25(20,21)13-15-5-3-11-24-15/h1-6,11,16H,7-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAWLGJXKMGVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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